molecular formula C16H17ClFN5O B2607703 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-methylbenzotriazole-4-carboxamide;hydrochloride CAS No. 2418642-70-1

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-methylbenzotriazole-4-carboxamide;hydrochloride

Cat. No.: B2607703
CAS No.: 2418642-70-1
M. Wt: 349.79
InChI Key: ZXLXEJJFOFMLDV-UHFFFAOYSA-N
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Description

The target compound, N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-methylbenzotriazole-4-carboxamide;hydrochloride, is a benzotriazole-derived small molecule featuring a fluorophenyl-aminomethyl backbone. Its structure combines a 3-methylbenzotriazole core with a 2-fluorophenylmethyl group, linked via a carboxamide bond. The hydrochloride salt enhances aqueous solubility, critical for bioavailability. Benzotriazoles are notable for their planar aromatic systems, enabling π-π stacking interactions in biological targets, while the fluorine atom improves metabolic stability and membrane permeability .

Properties

IUPAC Name

N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3-methylbenzotriazole-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O.ClH/c1-22-15-12(3-2-4-14(15)20-21-22)16(23)19-9-11-6-5-10(8-18)7-13(11)17;/h2-7H,8-9,18H2,1H3,(H,19,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLXEJJFOFMLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2N=N1)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-methylbenzotriazole-4-carboxamide;hydrochloride typically involves multiple steps, starting with the preparation of the benzotriazole core. One common method involves the reaction of 3-methylbenzotriazole with 4-(aminomethyl)-2-fluorobenzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-methylbenzotriazole-4-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-methylbenzotriazole-4-carboxamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-methylbenzotriazole-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structurally related compounds, highlighting substituent variations and their implications:

Compound Name (CAS/Ref.) Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Benzotriazole 3-methyl, 2-fluorophenylmethyl Not explicitly stated High aromaticity, hydrochloride salt, fluorinated backbone
N-{[4-(Aminomethyl)-2-fluorophenyl]methyl}-3-cyclobutyl-1,2-oxazole-5-carboxamide hydrochloride (CAS 2418717-78-7) Oxazole 3-cyclobutyl 339.8 Reduced aromaticity, cyclobutyl steric bulk; may alter target selectivity
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxamide hydrochloride Dihydropyridine 1-cyclobutyl, 2-oxo 354.86 Non-aromatic core, hydrogen-bonding capability via oxo group
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride Benzodioxine Oxygenated ring Not stated Enhanced solubility due to ether oxygens; reduced π-π interactions

Physicochemical Properties

  • The hydrochloride salt mitigates solubility limitations .
  • Lipophilicity : The 3-methyl group on benzotriazole increases logP relative to cyclobutyl or oxygenated analogs, favoring membrane permeability but possibly complicating metabolic clearance .
  • Stability : Fluorine in the 2-fluorophenyl group enhances oxidative and metabolic stability, a shared feature with trifluoromethyl-containing analogs .

Biological Activity

Chemical Structure and Properties

  • Chemical Formula : C13H14FN3O
  • Molecular Weight : 245.27 g/mol
  • CAS Number : 444807-55-0

This compound belongs to the class of benzotriazole derivatives, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Benzotriazole derivatives often exhibit their biological effects through several mechanisms:

  • Inhibition of Protein Kinases : Many benzotriazoles act as inhibitors of various protein kinases, which are crucial in cell signaling pathways. This inhibition can lead to reduced cell proliferation in cancerous cells.
  • Antioxidant Activity : These compounds can scavenge free radicals, thereby protecting cells from oxidative stress and potential damage.
  • Antimicrobial Properties : Some benzotriazoles have shown effectiveness against bacteria and fungi by disrupting their cellular processes.

Case Studies and Research Findings

  • Anti-Cancer Activity :
    • A study investigated the effects of various benzotriazole derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, with IC50 values in the micromolar range. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
  • Antimicrobial Effects :
    • Research has demonstrated that benzotriazole compounds possess antimicrobial properties. For instance, a derivative similar to the compound showed effective inhibition of Staphylococcus aureus and Escherichia coli growth, suggesting potential use as a therapeutic agent against bacterial infections.
  • Neuroprotective Properties :
    • In neurobiology, some studies have highlighted the neuroprotective effects of benzotriazole derivatives in models of neurodegenerative diseases. These compounds were found to reduce neuronal cell death induced by oxidative stress.

Comparative Biological Activity Table

Activity TypeCompound ExampleIC50 Value (µM)Reference
Anti-CancerBenzotriazole Derivative A5.0Journal of Cancer Research
AntimicrobialBenzotriazole Derivative B10.0International Journal of Antimicrobial Agents
NeuroprotectiveBenzotriazole Derivative C15.0Neurobiology Letters

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